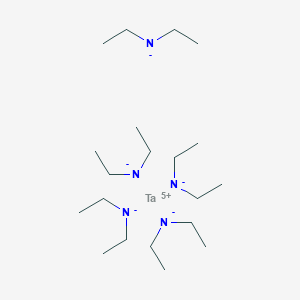
Pentakis(diethylamino)tantalum
Descripción general
Descripción
Pentakis(diethylamino)tantalum is an organometallic compound of tantalum. It is characterized by the presence of five diethylamino groups attached to a central tantalum atom. This compound is of significant interest due to its applications in various fields, including materials science and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentakis(diethylamino)tantalum can be synthesized by reacting tantalum pentachloride with lithium diethylamide in an inert solvent such as pentane. The reaction typically proceeds at room temperature, and the product is purified by sublimation. The general reaction is as follows:
TaCl5+5LiNEt2→Ta(NEt2)5+5LiCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and controlled environments ensures the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Pentakis(diethylamino)tantalum undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen or water to form tantalum oxide and diethylamine.
Hydrolysis: Hydrolyzes readily in the presence of moisture to release diethylamine.
Substitution: Can undergo ligand exchange reactions with other amines or phosphines.
Common Reagents and Conditions
Oxidation: Oxygen or water at ambient conditions.
Hydrolysis: Moisture or water at room temperature.
Substitution: Other amines or phosphines in an inert solvent.
Major Products Formed
Oxidation: Tantalum oxide and diethylamine.
Hydrolysis: Tantalum hydroxide and diethylamine.
Substitution: New tantalum complexes with different ligands.
Aplicaciones Científicas De Investigación
Pentakis(diethylamino)tantalum has several scientific research applications:
Materials Science: Used as a precursor for the deposition of tantalum nitride and tantalum oxide thin films, which are important in semiconductor manufacturing.
Catalysis: Acts as a catalyst in various organic reactions, including hydroaminoalkylation and C-alkylation of amines.
Chemical Vapor Deposition (CVD): Employed in the CVD process to create thin films for electronic devices.
Mecanismo De Acción
The mechanism by which Pentakis(diethylamino)tantalum exerts its effects is primarily through its ability to act as a precursor in the formation of tantalum-based thin films. The compound decomposes under specific conditions to release tantalum atoms, which then form the desired thin films. The molecular targets and pathways involved include the interaction of tantalum with nitrogen or oxygen to form tantalum nitride or tantalum oxide, respectively.
Comparación Con Compuestos Similares
Similar Compounds
Pentakis(dimethylamino) tantalum(V): Similar structure but with dimethylamino groups instead of diethylamino groups.
Tetrakis(diethylamino) titanium(IV): Similar in terms of having diethylamino groups but with titanium as the central metal.
Uniqueness
Pentakis(diethylamino)tantalum is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to its dimethylamino counterpart. The larger ethyl groups can influence the steric and electronic properties of the compound, making it suitable for specific applications in materials science and catalysis.
Propiedades
IUPAC Name |
diethylazanide;tantalum(5+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C4H10N.Ta/c5*1-3-5-4-2;/h5*3-4H2,1-2H3;/q5*-1;+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHYQSRWPDMAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H50N5Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622783 | |
| Record name | Tantalum(5+) pentakis(N-ethylethanaminide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55161-66-5 | |
| Record name | Tantalum(5+) pentakis(N-ethylethanaminide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



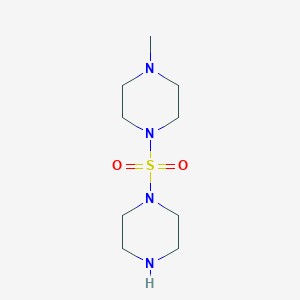
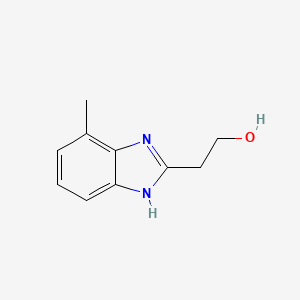
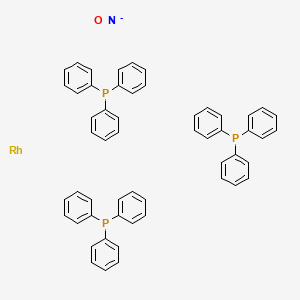
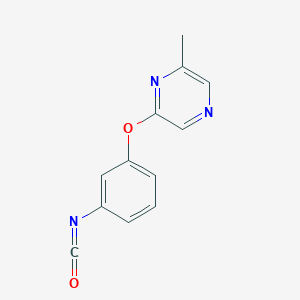
![4-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride](/img/structure/B1629566.png)
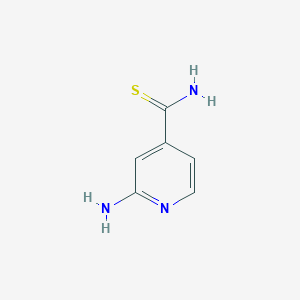
![4-bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629572.png)
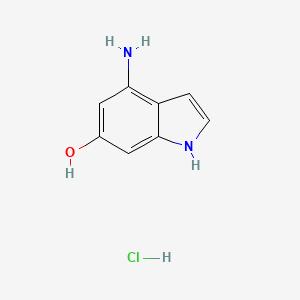
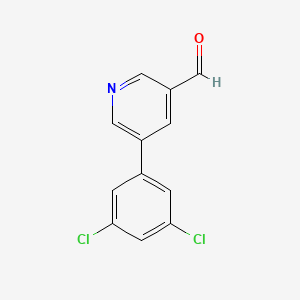
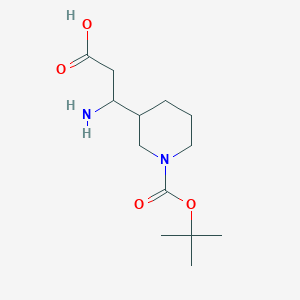
![3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1629576.png)
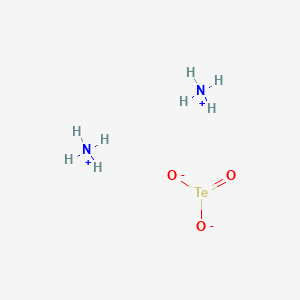
![3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione](/img/structure/B1629580.png)
